molecular formula C25H32N2O6S B2855783 diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-63-6

diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2855783
CAS RN: 864926-63-6
M. Wt: 488.6
InChI Key: PSTYLHVKGVJOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C25H32N2O6S and its molecular weight is 488.6. The purity is usually 95%.
BenchChem offers high-quality diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Building Blocks

This compound can serve as a building block in organic synthesis. Its structure suggests it could be useful in the synthesis of complex molecules, particularly in the development of new pharmaceuticals or materials with specific electronic properties. The presence of multiple functional groups allows for selective reactions to extend the molecule or integrate it into larger structures .

Catalysis

The thieno[2,3-c]pyridine moiety within the compound’s structure indicates potential catalytic properties, especially in reactions requiring electron-rich environments. It could be explored for use in catalytic cycles, possibly in the development of new methods for carbon-carbon or carbon-heteroatom bond formation .

Medicinal Chemistry

Compounds with similar structures have been used in medicinal chemistry for the development of drugs with various biological activities. This particular compound could be investigated for its pharmacological properties, potentially leading to the discovery of new therapeutic agents .

Material Science

In material science, the compound’s unique structure could be utilized in the design of organic semiconductors or as part of sensory devices. Its electronic properties might be harnessed for developing new types of conductive materials or for use in organic light-emitting diodes (OLEDs) .

Biological Studies

The compound could be used as a probe in biological studies, particularly in understanding protein-ligand interactions. Its ability to bind to specific proteins could be exploited in the study of disease mechanisms or in the development of diagnostic tools .

Chemical Education

Lastly, due to its complex structure and the presence of various functional groups, this compound could serve as an excellent case study in chemical education. It could be used to teach advanced organic chemistry concepts, such as nucleophilic substitution reactions, esterification, and amide bond formation .

properties

IUPAC Name

diethyl 2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6S/c1-4-7-8-14-33-18-11-9-10-17(15-18)22(28)26-23-21(24(29)31-5-2)19-12-13-27(16-20(19)34-23)25(30)32-6-3/h9-11,15H,4-8,12-14,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTYLHVKGVJOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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